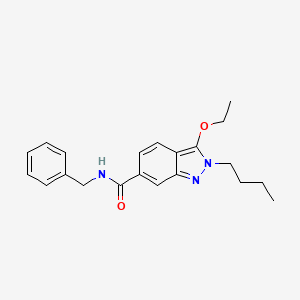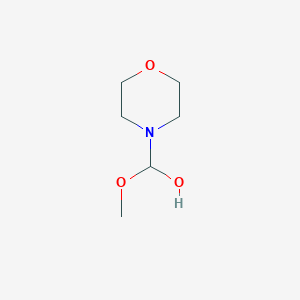
Methoxy(morpholino)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(morpholino)methanol is a chemical compound that features a methoxy group and a morpholino group attached to a methanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy(morpholino)methanol can be synthesized through various methods. One common approach involves the reaction of methanol with carbon dioxide and hydrogen at 80°C using a ruthenium or cobalt catalyst . Another method involves the use of amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of transition metal catalysis, such as copper, nickel, and palladium, is common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methoxy(morpholino)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to formic acid using gold catalysts .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as ruthenium and cobalt. Reaction conditions often involve moderate temperatures and pressures to facilitate efficient conversion .
Major Products: The major products formed from these reactions include formic acid, formaldehyde, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxy(morpholino)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methoxy(morpholino)methanol involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The compound’s effects are mediated through specific molecular pathways, including those involved in gene expression and protein synthesis .
Comparison with Similar Compounds
Methoxy(morpholino)methanol can be compared with other similar compounds, such as:
Morpholine: A related compound with similar structural features but different chemical properties and applications.
Methoxymethanol: Another related compound that shares the methoxy group but lacks the morpholino group, resulting in different reactivity and uses.
Phosphorodiamidate morpholino oligonucleotides (PMOs): These are more complex molecules used in antisense therapy, highlighting the versatility of the morpholino group in various applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in multiple research and industrial contexts.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methoxy(morpholin-4-yl)methanol |
InChI |
InChI=1S/C6H13NO3/c1-9-6(8)7-2-4-10-5-3-7/h6,8H,2-5H2,1H3 |
InChI Key |
LABJSRHPXMJTTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(N1CCOCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


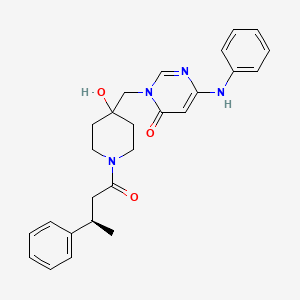
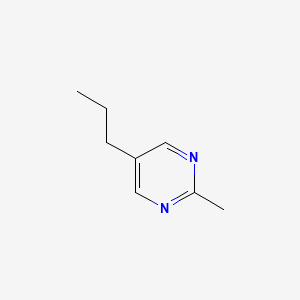

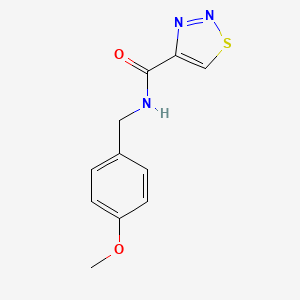
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
![(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B13108033.png)
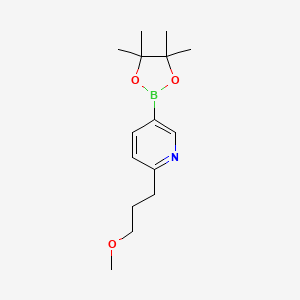
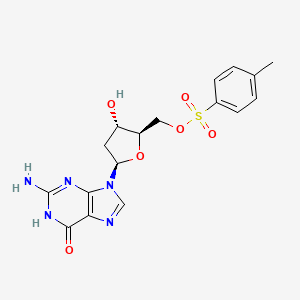
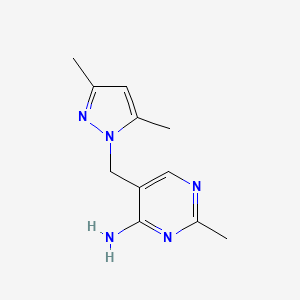
![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
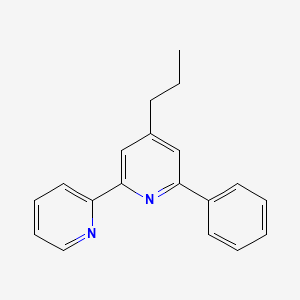

![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
